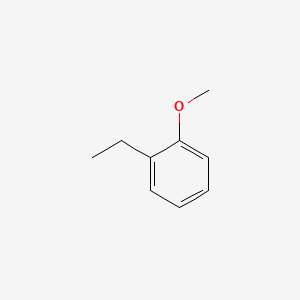

2-Ethylanisole

Description

BenchChem offers high-quality 2-Ethylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHEMAZEULEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163872 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-32-1 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylianisole from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-ethylanisole, a valuable organic intermediate, starting from guaiacol. The synthesis involves a two-step process: the ortho-ethylation of a catechol precursor to generate 2-ethylguaiacol, followed by the methylation of the phenolic hydroxyl group to yield the final product, 2-ethylanisole. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Strategy Overview

The synthesis of 2-ethylanisole from guaiacol is most effectively achieved through a two-stage process. The initial step focuses on the selective introduction of an ethyl group at the ortho position to the hydroxyl group of a guaiacol-related precursor. For this, a method starting from catechol, a closely related and readily available starting material, is presented. The subsequent step involves the methylation of the resulting 2-ethylguaiacol to afford the target molecule, 2-ethylanisole.

Experimental Protocols

This procedure is adapted from a patented method for the synthesis of ethylguaiacol, which demonstrates a continuous-flow approach offering high efficiency and selectivity.[1]

Materials:

-

Catechol

-

Ethanol (solvent)

-

Diethyl carbonate (ethylating agent)

-

15-crown-5 ether (phase transfer catalyst)

-

Potassium hydroxide (aqueous solution, 28 wt%)

-

Diethyl ether (for extraction)

-

Sulfuric acid (for pH adjustment)

Equipment:

-

Microreactor with multiple micro-channels for continuous heating

-

High-precision pumps for reagent delivery

-

Extraction apparatus

-

Filtration setup

-

Drying oven

-

Gas chromatograph (for analysis)

Procedure:

-

Solution Preparation:

-

Prepare a catechol solution by dissolving 150g of catechol in 225g of ethanol.

-

Prepare a catalyst solution by dissolving 1.496g of 15-crown-5 ether in 267g of 28 wt% aqueous potassium hydroxide solution.

-

-

Reaction:

-

Inject the catechol solution, the catalyst solution, and 331 mL of diethyl carbonate into a continuously heated microreactor from different microchannels.

-

The respective flow rates for the catechol solution, catalyst solution, and diethyl carbonate are 100 mL/min, 71.6 mL/min, and 89.5 mL/min.

-

The reaction is conducted at normal pressure and a temperature of 150°C.

-

The retention time of the materials in the microreactor is controlled to be 0.5 minutes.

-

-

Work-up and Purification:

-

After the reaction is complete, introduce diethyl ether into the microreactor for extraction.

-

Collect and recycle the diethyl ether mixed solution.

-

Adjust the pH of the aqueous phase to 3 using sulfuric acid, which will cause the product to precipitate as a solid.

-

Filter the solid product, wash it with cold water, and then dry it to obtain ethylguaiacol.

-

Quantitative Data for Step 1:

| Parameter | Value |

| Catechol Conversion Rate | 96.5% |

| Ethylguaiacol Selectivity | 88.1% |

| Product Purity (GC) | 98.5% |

| Reaction Temperature | 150°C |

| Reaction Pressure | Normal |

| Residence Time | 0.5 min |

This is a standard laboratory procedure for the methylation of phenols.

Materials:

-

2-Ethylguaiacol

-

Dimethyl sulfate (methylating agent)

-

Sodium hydroxide (base)

-

Anhydrous potassium carbonate (optional, as a milder base)

-

Acetone or Dimethylformamide (DMF) (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1 mole of 2-ethylguaiacol in a suitable solvent such as acetone or DMF.

-

Add 1.2 moles of powdered anhydrous potassium carbonate or an equivalent amount of sodium hydroxide solution.

-

-

Reaction:

-

Stir the mixture vigorously and add 1.1 moles of dimethyl sulfate dropwise from the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 2-ethylanisole.

-

Purify the crude product by vacuum distillation.

-

Estimated Quantitative Data for Step 2:

| Parameter | Estimated Value |

| Yield | >90% |

| Purity (after distillation) | >99% |

| Reaction Temperature | Reflux |

| Reaction Time | 3-4 hours |

Visualizations

Caption: Synthetic pathway from Guaiacol to 2-Ethylanisole.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 2-ethylanisole from guaiacol is effectively accomplished through a two-step process involving the initial ortho-ethylation of a catechol precursor followed by methylation. The use of a continuous-flow microreactor for the first step offers a modern and efficient approach with high conversion and selectivity. The subsequent Williamson ether synthesis for the methylation step is a robust and high-yielding reaction. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field to replicate and potentially optimize this synthetic route for their specific applications.

References

chemical properties of 1-ethyl-2-methoxybenzene

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-ethyl-2-methoxybenzene (also known as 2-ethylanisole). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data including physicochemical parameters, spectroscopic information, and typical synthetic and reactive pathways. Detailed methodologies for common analytical experiments are described, and logical workflows are visualized to facilitate a deeper understanding of the compound's characteristics.

Chemical Identity and Structure

1-Ethyl-2-methoxybenzene is an aromatic organic compound classified as an ether. Structurally, it consists of a benzene ring substituted with an ethyl group and a methoxy group at adjacent positions (ortho substitution).

-

Synonyms: 2-Ethylanisole, 2-Ethylmethoxybenzene, o-Ethylanisole[2][3]

-

InChI: InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3[1]

Physicochemical Properties

The physical and are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Exact Mass | 136.088815 g/mol | [1][3] |

| Boiling Point | 187.0 °C | [3][4] |

| XLogP3 (logP) | 3.18 - 3.2 | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Complexity | 90.7 | [3] |

Synthesis and Reactivity

Synthesis

While specific high-yield synthesis procedures for 1-ethyl-2-methoxybenzene are not detailed in the provided search results, a common and effective method for preparing such unsymmetrical aryl ethers is the Williamson Ether Synthesis .[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For 1-ethyl-2-methoxybenzene, two primary pathways are feasible:

-

Methylation of 2-ethylphenol: Reacting 2-ethylphenol with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

-

Ethylation of Guaiacol (2-methoxyphenol): Reacting guaiacol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.

The electron-donating nature of the methoxy group in similar compounds activates the benzene ring, making it more susceptible to electrophilic attack.[6]

Chemical Reactivity

As a substituted anisole, 1-ethyl-2-methoxybenzene is expected to undergo reactions typical of aromatic ethers.

-

Electrophilic Aromatic Substitution: The methoxy and ethyl groups are ortho-, para-directing activators. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation will predominantly occur at positions 4 and 6 (para and ortho to the methoxy group, respectively).

-

Ether Cleavage: The methoxy group can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) to yield 2-ethylphenol.

-

Oxidation: The ethyl group on the aromatic ring can be oxidized to an acetyl group or, under harsher conditions, a carboxylic acid group, using strong oxidizing agents like potassium permanganate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-ethyl-2-methoxybenzene.

-

Mass Spectrometry (MS): GC-MS data is available, with major peaks typically observed at m/z values of 136 (molecular ion) and 121 (loss of a methyl group).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Spectra are available and would show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule.[1]

-

¹H NMR: The proton NMR spectrum would be characterized by signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the methyl protons of the methoxy group, with specific chemical shifts and coupling patterns.

-

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would typically show C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and characteristic C-O stretching bands for the ether linkage.[1]

Experimental Protocols

The following are detailed, generalized methodologies for key analytical experiments used to characterize 1-ethyl-2-methoxybenzene.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Micro-scale):

-

A small amount of the sample (a few drops) is placed in a small-diameter test tube (Thiele tube or similar).

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The apparatus is heated slowly and evenly in an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its mass-to-charge ratio for identification.

Methodology:

-

Sample Preparation: A dilute solution of 1-ethyl-2-methoxybenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation (GC): The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

Ionization (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is fragmented into ions.

-

Detection (MS): The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The resulting mass spectrum provides a molecular fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR , similar pulses are used, often with broadband proton decoupling to simplify the spectrum.

-

Processing: The FID is Fourier-transformed to produce the NMR spectrum, which is then phased and baseline-corrected. Chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the structure.

Visualizations

Logical Relationships of Chemical Properties

Experimental Workflow for Compound Characterization

References

- 1. Benzene, 1-ethyl-2-methoxy- | C9H12O | CID 84654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ETHYL-2-METHOXYBENZENE | CAS 14804-32-1 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. 1-ethyl-2-methoxybenzene [stenutz.eu]

- 5. Ether - Wikipedia [en.wikipedia.org]

- 6. 1-Ethoxy-2-methoxybenzene|Aromatic Ether|CAS 17600-72-5 [benchchem.com]

2-ethylanisole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of 2-ethylanisole. While comprehensive experimental and biological data for this specific compound is limited in publicly available literature, this document summarizes its core identifiers.

Core Compound Information

Chemical Identifiers and Properties of 2-Ethylanisole

| Parameter | Value | Reference |

| CAS Number | 14804-32-1 | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Molecular Formula | C9H12O | [1] |

| Synonyms | 2-Ethylmethoxybenzene | [1] |

| Boiling Point | 187°C (lit.) | [1] |

Experimental Data and Protocols

For researchers interested in investigating 2-ethylanisole, it is recommended to adapt general methodologies used for the analysis and characterization of similar aromatic compounds. These may include techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

-

In vitro assays to screen for potential biological activity, with the specific assay depending on the therapeutic area of interest.

Logical Workflow for Compound Investigation

For a novel or under-researched compound like 2-ethylanisole, a typical workflow for investigation in a drug discovery or chemical biology context would follow a logical progression from basic characterization to more in-depth biological studies. The following diagram illustrates such a generalized workflow.

References

solubility of 2-ethylanisole in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Ethylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-ethylanisole, a key aromatic ether used in various chemical syntheses. Due to a lack of extensive published quantitative solubility data, this document focuses on predicting the solubility profile of 2-ethylanisole in a range of common organic solvents based on its physicochemical properties and structural analogy to similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and octanol-water partition coefficient, crucial parameters in chemical research and preclinical drug development.

Introduction

2-Ethylanisole (also known as 1-ethyl-2-methoxybenzene) is an organic compound with applications as a building block in organic synthesis. For researchers, particularly those in materials science and drug discovery, understanding its solubility is fundamental for reaction design, purification, formulation, and predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). A molecule's solubility dictates the choice of solvent for a reaction, the ease of its isolation, and, in a pharmaceutical context, its ability to be formulated and absorbed by the body.

This guide addresses the current gap in readily available quantitative solubility data for 2-ethylanisole. It provides a robust predictive analysis based on established chemical principles and offers detailed methodologies for researchers to determine these values in their own laboratories.

Physicochemical Properties of 2-Ethylanisole

A compound's solubility is intrinsically linked to its physical and chemical properties. The key properties for 2-ethylanisole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Boiling Point | 187 °C (at 1 atm) | [2] |

| Water Solubility | Insoluble | [1] |

| Predicted LogP (Octanol-Water) | ~3.6 (Estimated) |

Note on LogP: The octanol-water partition coefficient (LogP or Kₒw) is a critical measure of a compound's lipophilicity.[4] A higher LogP value indicates greater solubility in non-polar, lipid-like solvents and lower solubility in water. While a measured value for 2-ethylanisole is not available, it can be estimated from its structural analogues, anisole (LogP = 2.11) and ethylbenzene (LogP = 3.15)[5][6]. The addition of an ethyl group to the anisole structure increases its non-polar surface area, suggesting a LogP value somewhat higher than that of ethylbenzene.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" governs solubility. 2-Ethylanisole possesses a large non-polar component (the benzene ring and ethyl group) and a weakly polar ether group. This structure dictates poor solubility in highly polar solvents like water but excellent solubility in a wide range of organic solvents. The predicted solubility based on analogy with anisole and ethylbenzene is presented below.[7][8][9][10]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Analogous Behavior |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The aromatic ring of 2-ethylanisole has high affinity for these solvents. Ethylbenzene is highly soluble in benzene.[8] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The non-polar ethyl group and benzene ring will interact favorably with these non-polar solvents. Ethylbenzene is soluble in hexane.[8] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether functional group makes it highly compatible with ether solvents. Anisole is soluble in ether.[5][7] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have moderate polarity and are excellent solvents for a wide range of organic compounds. Anisole is soluble in chloroform.[7] |

| Alcohols | Ethanol, Methanol, Isopropanol | High / Miscible | The molecule can accept hydrogen bonds via its ether oxygen, and its hydrocarbon body is compatible. Ethylbenzene is soluble in alcohol.[9][11] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate | High | These solvents are polar enough to interact with the ether group but have sufficient non-polar character. Anisole is very soluble in acetone.[5][12] |

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination is essential. The following sections detail standard methodologies for characterizing the solubility of a compound like 2-ethylanisole.

Shake-Flask Method for Octanol-Water Partition Coefficient (LogP)

This is the benchmark method for determining LogP, providing a direct measure of a compound's lipophilicity.

Methodology:

-

Preparation: Prepare a stock solution of 2-ethylanisole in n-octanol (pre-saturated with water). The concentration should be below the estimated solubility limit.

-

Partitioning: In a separatory funnel or glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol). A 1:1 volume ratio is common.

-

Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow the solute to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the mixture to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Analysis: Carefully sample a known volume from both the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of 2-ethylanisole in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve must be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Isothermal Saturation Method for Solubility in Organic Solvents

This method is used to determine the maximum amount of solute that can dissolve in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of 2-ethylanisole to a known volume of the desired organic solvent in a sealed, jacketed glass vessel. The presence of undissolved solid or a separate liquid phase ensures that the solution is saturated.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow sufficient time (typically 24-48 hours) for the system to reach solid-liquid or liquid-liquid equilibrium.

-

Phase Separation/Sampling: Stop the stirring and allow the undissolved solute to settle. If necessary, use centrifugation to ensure a clear supernatant.

-

Sample Dilution: Carefully withdraw a precise volume of the clear, saturated supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC-MS) to determine the exact concentration of 2-ethylanisole.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the core concepts and workflows discussed in this guide.

References

- 1. Page loading... [guidechem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. o-Ethylanisole [webbook.nist.gov]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethylbenzene - DCCEEW [dcceew.gov.au]

- 10. consolidated-chemical.com [consolidated-chemical.com]

- 11. Ethylbenzene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 12. Anisole - Sciencemadness Wiki [sciencemadness.org]

Core Physical and Chemical Properties

An In-Depth Technical Guide to the Physical Constants of o-Ethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of o-ethylanisole (1-ethyl-2-methoxybenzene). The information is curated for professionals in research, scientific analysis, and drug development who require precise data for experimental design, compound characterization, and process optimization. All quantitative data is summarized in structured tables, and detailed experimental protocols for determining these constants are provided.

o-Ethylanisole is an aromatic ether characterized by an ethyl group and a methoxy group attached to a benzene ring at ortho positions. Its physical properties are critical for its handling, purification, and application in various chemical syntheses.

Table 1: General and Physical Properties of o-Ethylanisole

| Property | Value | Source |

| IUPAC Name | 1-Ethyl-2-methoxybenzene | [1] |

| Synonyms | 2-Ethylanisole, Benzene, 1-ethyl-2-methoxy- | [1] |

| CAS Registry Number | 14804-32-1 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.1910 g/mol | [1] |

| Appearance | Clear liquid | Assumed |

| Enthalpy of Vaporization (ΔvapH) | 49.8 kJ/mol (at 317 K) | [1] |

Table 2: Thermodynamic and Other Calculated Properties

| Property | Value | Unit | Source/Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 22.68 | kJ/mol | Joback Calculated |

| Log10 of Water Solubility (log10WS) | -2.93 | mol/L | Joback Calculated |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.255 | Joback Calculated | |

| Critical Temperature (Tc) | 647.21 | K | Joback Calculated |

| Critical Pressure (Pc) | 2963.09 | kPa | Joback Calculated |

| Critical Volume (Vc) | 0.485 | m³/kmol | Joback Calculated |

Structural Information and Isomeric Relationship

The positional isomerism of the ethyl and methoxy groups on the benzene ring significantly influences the physical properties of ethylanisole. The ortho, meta, and para isomers exhibit different boiling points, melting points, and densities due to variations in molecular symmetry and intermolecular forces.

References

The Enigmatic Presence of 2-Ethylanisole in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanisole, a volatile organic compound (VOC), contributes to the aromatic profiles of a select number of natural products. While its presence is not widespread, its study offers insights into the intricate biosynthetic pathways of phenylpropanoid derivatives in plants and fungi. This technical guide provides a comprehensive overview of the known natural occurrences of 2-ethylanisole, with a focus on quantitative data, detailed experimental protocols for its detection, and a plausible biosynthetic pathway based on current scientific understanding. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration and characterization of novel plant- and fungus-derived secondary metabolites.

Natural Occurrence of 2-Ethylanisole

To date, the documented natural occurrence of 2-ethylanisole in the plant and fungal kingdoms is limited, with the most notable examples found in the volatile profiles of truffles. Despite investigations into the essential oils of aromatic plants known for producing related anisole compounds, such as anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum), 2-ethylanisole has not been identified as a significant constituent. The dominant aromatic compound in these plants is typically trans-anethole.

The primary documented source of naturally occurring 2-ethylanisole is within the genus Tuber, commonly known as truffles.

Quantitative Data

The following table summarizes the available quantitative data for the occurrence of 2-ethylanisole in truffles.

| Fungal Species | Plant Part/Condition | Concentration (Relative Abundance) | Reference |

| Tuber indicum | Fresh | 0.094 ± 0.013 | [1] |

| Tuber indicum | Stored under 40% O₂ + 60% CO₂ | 0.170 ± 0.009 | [1] |

| Tuber mesentericum | Not specified | Present (0.7% and 0.2% in two samples) |

Experimental Protocols

The identification and quantification of 2-ethylanisole in plant and fungal matrices are primarily achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and suitable for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: A precisely weighed amount of the fresh or treated sample (e.g., 2.000 g of truffle) is ground to a fine powder, often through a 60-mesh sieve. The powdered sample is then transferred to a headspace vial (e.g., 20 mL).

-

Incubation: The vial is sealed and preheated to a specific temperature (e.g., 55°C) for a set duration (e.g., 10 minutes) to allow for the equilibration of volatile compounds in the headspace.

-

Extraction: A conditioned SPME fiber (e.g., 75 µM carboxen/polydimethylsiloxane - CAR/PDMS) is inserted into the headspace of the vial. The extraction is carried out in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 40 minutes) to allow for the adsorption of volatile compounds onto the fiber.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the injection port of the gas chromatograph, which is maintained at a high temperature (e.g., 260°C) for thermal desorption of the analytes from the fiber.

-

Chromatographic Separation: The desorbed volatile compounds are separated on a capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). The oven temperature is programmed to ramp up in stages to ensure the separation of compounds with different boiling points. A typical temperature program might be:

-

Initial temperature of 50°C held for 1 minute.

-

Ramp up to 160°C at a rate of 5°C/minute.

-

Ramp up to 200°C at a rate of 10°C/minute.

-

Ramp up to 280°C at a rate of 15°C/minute, with a final hold for 5 minutes.

-

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are recorded.

-

Compound Identification: The identification of 2-ethylanisole is achieved by comparing its mass spectrum and retention time with those of an authentic standard or by matching the experimental mass spectrum with entries in a spectral library (e.g., NIST/Wiley).

Biosynthesis of 2-Ethylanisole

The biosynthetic pathway of 2-ethylanisole has not been explicitly elucidated in any plant or fungal species. However, based on the well-characterized biosynthesis of the structurally similar and more abundant plant volatile, anethole, a plausible pathway can be proposed. This hypothetical pathway originates from the general phenylpropanoid pathway. Plant O-methyltransferases (OMTs) are a large family of enzymes that play a crucial role in the methylation of various secondary metabolites, including phenylpropanoids.[2]

The biosynthesis of anethole in anise (Pimpinella anisum) involves the action of a t-anol/isoeugenol synthase and a specific O-methyltransferase.[3] By analogy, the biosynthesis of 2-ethylanisole would likely follow a similar sequence of enzymatic reactions.

Proposed Biosynthetic Pathway:

-

Core Phenylpropanoid Pathway: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA.

-

Formation of a Phenolic Precursor: Through a series of reductions and modifications, a key phenolic intermediate, likely p-vinylphenol or a related compound, is formed.

-

Ethyl Group Formation: The vinyl side chain of the phenolic precursor undergoes reduction to form an ethyl group, yielding 4-ethylphenol.

-

O-Methylation: The final step is the methylation of the hydroxyl group of 4-ethylphenol, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce 2-ethylanisole. It is also possible that the ethyl group is introduced at a later stage in the pathway.

Conclusion

The natural occurrence of 2-ethylanisole appears to be a rare phenomenon, with its most consistent identification being in the aromatic profile of truffles. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of HS-SPME-GC-MS. While its dedicated biosynthetic pathway remains to be elucidated, the well-understood biosynthesis of anethole provides a robust hypothetical framework for future research. Further investigation into the volatile metabolomes of a wider range of plant and fungal species may yet reveal other natural sources of this intriguing compound and shed more light on the enzymatic machinery responsible for its production. This knowledge could have potential applications in flavor and fragrance chemistry, as well as in the broader field of natural product discovery.

References

- 1. Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-Ethylanisole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanisole, a substituted aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents. Its structural features, including a modifiable aromatic ring and reactive ethyl and methoxy groups, offer numerous possibilities for chemical derivatization to explore a wide range of biological activities. This technical guide provides a preliminary investigation into the synthesis, potential biological activities, and experimental protocols for derivatives of 2-ethylanisole. The information is curated for researchers and professionals in drug discovery and development, with a focus on providing actionable data and methodologies.

Synthetic Strategies for 2-Ethylanisole Derivatives

The chemical modification of 2-ethylanisole can be approached through several key synthetic pathways, primarily targeting electrophilic substitution on the aromatic ring and functionalization of the ethyl group. The methoxy group activates the ring towards electrophilic attack, primarily directing substitution to the para and ortho positions.

Ring Halogenation: Bromination

Bromination of the aromatic ring is a fundamental step to introduce a versatile handle for further cross-coupling reactions. A general protocol, adaptable from the bromination of the closely related 2-methylanisole, can be employed.

Experimental Protocol: Bromination of 2-Ethylanisole

-

Materials: 2-Ethylanisole, Bromine (Br₂), Glacial Acetic Acid, Dichloromethane, Saturated aqueous solutions of Sodium Thiosulfate and Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve 2-ethylanisole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.[1]

-

Purify the product using flash column chromatography.

-

Ring Nitration

Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or be utilized for its electron-withdrawing properties.

Experimental Protocol: Nitration of 2-Ethylanisole (General Procedure)

-

Materials: 2-Ethylanisole, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Dichloromethane, Water, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 2-ethylanisole with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the 2-ethylanisole solution, keeping the temperature below 10°C.

-

After the addition, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the nitro-2-ethylanisole derivatives.

-

Purify the isomers by column chromatography.

-

Synthesis of 2-Arylindole Derivatives

The ethyl group of 2-ethylanisole can be functionalized to construct more complex heterocyclic structures, such as indoles, which are prevalent in many biologically active compounds. A domino reaction strategy, demonstrated for 2-methylanisole, can be adapted for this purpose.[1]

Experimental Workflow: Domino Synthesis of 2-Arylindoles from 2-Ethylanisole

References

The Discovery and History of 2-Ethylanisole: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylanisole (IUPAC name: 1-Ethyl-2-methoxybenzene) is an aromatic ether that has found applications in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery and history of 2-ethylanisole, detailing its synthesis, physical and chemical properties, and known applications. While its initial discovery is not pinpointed to a single publication, its synthesis became feasible following the development of the Williamson ether synthesis in the mid-19th century. This document consolidates available quantitative data, outlines a detailed experimental protocol for its laboratory-scale synthesis, and explores its limitedly documented biological relevance.

Discovery and Historical Context

The specific moment of the first synthesis of 2-ethylanisole is not prominently documented in easily accessible historical chemical literature. However, the foundational chemistry enabling its creation points to the mid-19th century. The development of the Williamson ether synthesis by British chemist Alexander William Williamson in 1850 was a pivotal moment in organic chemistry. This reaction provided a general and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.

Given the availability of 2-ethylphenol and a suitable methylating agent, the synthesis of 2-ethylanisole would have been a straightforward application of Williamson's method. It is highly probable that 2-ethylanisole was first synthesized in the latter half of the 19th century or the early 20th century as part of broader studies on the properties and reactions of substituted aromatic ethers. Comprehensive chemical encyclopedias like the Beilstein Handbuch der Organischen Chemie would likely contain the earliest references to its preparation and characterization.

Early applications of 2-ethylanisole itself are not well-documented. However, the broader class of anisole derivatives has been utilized in the fragrance and flavor industries, and as intermediates in organic synthesis.[1][2][3][4][5]

Physicochemical Properties

2-Ethylanisole is a clear, colorless to pale yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | NIST |

| Molecular Weight | 136.19 g/mol | NIST |

| CAS Number | 14804-32-1 | NIST |

| Boiling Point | 187 °C | TCI |

| Flash Point | 61 °C | TCI |

| Density | Not specified | |

| Solubility | Insoluble in water | Guidechem |

Spectroscopic Data

The structural characterization of 2-ethylanisole is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-ethylanisole shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 6.80 | m | 4H | Aromatic protons |

| 3.82 | s | 3H | -OCH₃ |

| 2.65 | q | 2H | -CH₂- |

| 1.23 | t | 3H | -CH₃ |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~157 | C-OCH₃ |

| ~136 | C-CH₂CH₃ |

| ~128, 127, 120, 110 | Aromatic CH |

| ~55 | -OCH₃ |

| ~23 | -CH₂- |

| ~15 | -CH₃ |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry

The mass spectrum of 2-ethylanisole exhibits a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.

Synthesis of 2-Ethylanisole

The most common and historically significant method for the synthesis of 2-ethylanisole is the Williamson ether synthesis.

Reaction Principle

The synthesis involves the deprotonation of 2-ethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-ethylanisole via the Williamson ether synthesis.

Materials:

-

2-Ethylphenol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol in a suitable solvent such as ethanol or tetrahydrofuran. Add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. Stir the mixture at room temperature until the base has completely reacted to form the sodium 2-ethylphenoxide.

-

Methylation: To the solution of sodium 2-ethylphenoxide, add a slight excess (1.1 equivalents) of methyl iodide dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake the funnel and separate the layers. Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol), water, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude 2-ethylanisole can be purified by fractional distillation under reduced pressure to yield the pure product.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity and signaling pathways of 2-ethylanisole. As a relatively simple aromatic ether, it is not expected to have potent, specific biological effects. General toxicological studies on related anisole derivatives suggest low to moderate toxicity. Any biological effects are likely to be non-specific and related to its properties as a lipophilic organic molecule. No specific signaling pathway interactions have been identified in the scientific literature.

Applications

Historically and in contemporary use, 2-ethylanisole primarily serves as:

-

An intermediate in organic synthesis: Its structure allows for further functionalization of the aromatic ring or the ethyl group, making it a building block for more complex molecules.

-

A reference compound: In analytical chemistry, it can be used as a standard for chromatographic and spectroscopic methods.

While anisole and other derivatives are used in the fragrance industry, the specific application of 2-ethylanisole in this field is not widely reported.[1][2][3]

Conclusion

2-Ethylanisole is a compound with a history intrinsically linked to the development of fundamental organic synthesis methods, particularly the Williamson ether synthesis. While its discovery is not marked by a singular event, its preparation has been chemically feasible for over a century and a half. Its physicochemical properties are well-characterized, and its synthesis is a standard procedure in organic chemistry laboratories. The lack of significant documented biological activity has limited its application in drug development, with its primary role remaining that of a synthetic intermediate and analytical standard. Further research into its potential biological effects, though not currently a major focus, could reveal unforeseen applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethylanisole as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount for reliable results. The use of an internal standard (IS) is a widely accepted technique to correct for variations that can occur during sample preparation, injection, and instrument analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample matrix.

This document provides detailed application notes and protocols for the utilization of 2-ethylanisole as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its physicochemical properties make it a suitable candidate for a range of applications, including flavor and fragrance analysis, environmental monitoring, and the quantification of drug metabolites.

Properties of 2-Ethylanisole

A thorough understanding of the physicochemical properties of 2-ethylanisole is essential for its effective implementation as an internal standard.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [1] |

| CAS Number | 14804-32-1[1] |

| Boiling Point | 187 °C[2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[3] |

| Appearance | Clear, slightly yellow liquid[3] |

Principle of Internal Standard Method

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach compensates for variations in injection volume, sample evaporation, and changes in instrument response, leading to more robust and reproducible results.

Experimental Protocols

The following protocols provide a general framework for the use of 2-ethylanisole as an internal standard. These should be optimized for specific applications and sample matrices.

Materials and Reagents

-

Analytes of Interest: High-purity standards

-

Internal Standard: 2-Ethylanisole (≥99% purity)

-

Solvent: High-purity, GC-grade solvent (e.g., methanol, ethyl acetate, hexane) compatible with the analytes and 2-ethylanisole.

-

Sample Matrix: The matrix in which the analytes are to be quantified (e.g., plasma, urine, environmental water, food extract).

Preparation of Standard Solutions

-

Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of each analyte standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.

-

Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of 2-ethylanisole and dissolve in 10 mL of the same solvent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the 2-ethylanisole internal standard stock solution to achieve a consistent final concentration (e.g., 10 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the sample matrix with known amounts of the analyte stock solution and the internal standard stock solution.

Sample Preparation

-

Accurately measure a known volume or weigh a known amount of the sample into a vial.

-

Spike the sample with the 2-ethylanisole internal standard stock solution to achieve the same final concentration as in the calibration standards.

-

Vortex the sample to ensure homogeneity.

-

If necessary, perform sample extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest. The internal standard should be added before any extraction steps to account for analyte loss during the process.

-

Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Parameters

The following are suggested starting parameters for GC-MS analysis. Optimization will be required based on the specific analytes and instrumentation.

| Parameter | Suggested Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Mass Spectrometry Data for 2-Ethylanisole: The mass spectrum of 2-ethylanisole is characterized by its molecular ion and key fragment ions. Based on the NIST Mass Spectrometry Data Center, the prominent ions for 2-ethylanisole (m/z) are 136 (M+), 121, 107, 91, and 77. For quantitative analysis in SIM mode, it is recommended to monitor the molecular ion (m/z 136) and at least one or two characteristic fragment ions.

Data Analysis and Quantitative Data Summary

-

Integrate the peak areas of the analytes and the internal standard (2-ethylanisole) in the chromatograms of the calibration standards, QC samples, and unknown samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

-

Use the calibration curve to determine the concentration of the analyte in the QC samples and unknown samples.

The following table presents an example of quantitative data from a validation study using 2-ethylanisole as an internal standard for the analysis of a hypothetical analyte.

Table 1: Example Quantitative Validation Data

| Analyte Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| 1 (LQC) | 0.98 | 98.0 | 4.5 |

| 10 (MQC) | 10.3 | 103.0 | 3.2 |

| 50 (HQC) | 49.2 | 98.4 | 2.8 |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in a quantitative GC-MS analysis using an internal standard.

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Caption: Logical relationship for internal standard calibration.

Conclusion

2-Ethylanisole possesses suitable physicochemical properties to serve as a reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its chemical characteristics provide a stable and reproducible response, which is essential for correcting analytical variability. The protocols outlined in this document offer a solid foundation for the development of robust and accurate analytical methods. As with any analytical procedure, thorough method validation is crucial to ensure the reliability and accuracy of the results for the specific matrix and analytes of interest.

References

Quantitative Analysis of 2-Ethylamisole in Wine Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanisole is a volatile organic compound that can be present in wine, contributing to its aromatic profile. At certain concentrations, it may be associated with off-flavors, making its quantitative analysis crucial for quality control in the wine industry. This document provides a detailed protocol for the quantitative analysis of 2-ethylanisole in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and selective, making it suitable for the detection of trace-level volatile compounds in complex matrices like wine.

The protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing. Additionally, it includes a summary of method validation parameters and a logical workflow diagram to guide the user through the analytical process.

Experimental Protocols

Principle

This method is based on the principle of HS-SPME, where volatile and semi-volatile compounds in the headspace above the wine sample are extracted and concentrated onto a coated fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer.

Reagents and Materials

-

2-Ethylanisole standard: Purity ≥ 98%

-

Internal Standard (IS): e.g., 4-methyl-2-pentanol or other suitable compound not present in wine.

-

Methanol: HPLC grade

-

Sodium Chloride (NaCl): Analytical grade, previously baked at 400°C for 4 hours to remove volatile contaminants.

-

Deionized water: High purity

-

SPME fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

-

HS Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

-

Wine Samples: Red and white wine samples for analysis.

Standard Preparation

-

Primary Stock Solution of 2-Ethylanisole (e.g., 1000 mg/L): Accurately weigh 10 mg of 2-ethylanisole and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a model wine solution (e.g., 12% ethanol in deionized water with 5 g/L tartaric acid, pH adjusted to 3.5) to create a calibration curve. Recommended concentration range: 0.5 µg/L to 50 µg/L.

-

Internal Standard (IS) Stock Solution (e.g., 100 mg/L): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Spiking Solution (e.g., 1 mg/L): Dilute the IS stock solution in the model wine solution.

Sample Preparation (HS-SPME)

-

Pipette 5 mL of the wine sample (or standard solution) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Add a defined amount of the internal standard spiking solution (e.g., 50 µL of 1 mg/L IS solution) to each vial.

-

Immediately seal the vial with the screw cap.

-

Place the vial in the autosampler tray for incubation and extraction.

GC-MS Instrumental Conditions

| Parameter | Condition |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Incubation Temp. | 40 °C |

| Incubation Time | 15 minutes with agitation (e.g., 250 rpm) |

| Extraction Time | 30 minutes |

| Desorption Temp. | 250 °C |

| Desorption Time | 5 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temp 40 °C for 4 min, ramp to 100 °C at 2 °C/min, then to 250 °C at 20 °C/min, hold for 1 min.[1] |

| Injector Mode | Splitless |

| MS Ion Source Temp. | 250 °C |

| MS Transfer Line Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometry - SIM Mode

For selective and sensitive quantification of 2-ethylanisole, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The selection of quantifier and qualifier ions is based on the mass spectrum of 2-ethylanisole.

-

Molecular Weight of 2-Ethylanisole: 136.19 g/mol

Based on the NIST mass spectrum for 2-ethylanisole, the following ions are recommended:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Ethylanisole | 121 (Base Peak) | 136 (Molecular Ion) | 91 |

Data Presentation and Quantitative Analysis

The quantification of 2-ethylanisole is achieved by constructing a calibration curve using the prepared standard solutions. The peak area ratio of the 2-ethylanisole quantifier ion to the internal standard quantifier ion is plotted against the concentration of 2-ethylanisole. The concentration in the unknown wine samples is then determined from this calibration curve.

Method Validation Summary

The analytical method should be validated to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for the analysis of volatile compounds in wine.

| Validation Parameter | Typical Acceptance Criteria | Example Value/Range |

| Linearity (R²) | > 0.995 | 0.998 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/L |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/L |

| Precision (RSD%) | < 15% | < 10% |

| Recovery (%) | 80 - 120% | 95 - 105% |

Note: The example values are illustrative and should be determined experimentally for 2-ethylanisole in the specific wine matrix.

Typical Concentration of 2-Ethylanisole in Wine

The concentration of 2-ethylanisole in wine can vary depending on the grape variety, winemaking process, and potential microbial activity. While not a commonly reported compound, its presence is generally at trace levels (ng/L to low µg/L). In cases of microbial spoilage, the concentration can be significantly higher and contribute to undesirable aromas.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 2-ethylanisole in wine samples.

Caption: Workflow for 2-ethylanisole analysis.

References

Application Notes and Protocols for the Analysis of 2-Ethylanisole as a Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanisole (also known as 1-ethyl-2-methoxybenzene) is a volatile aromatic compound that can be found in various food and beverage products. While specific data on its concentration and sensory threshold is limited in publicly available literature, its presence can contribute to the overall flavor profile, sometimes as a desirable characteristic and other times as an off-flavor. This document provides an overview of the analytical methods for the detection and quantification of 2-ethylanisole, a general experimental protocol, and a summary of its known and inferred properties. Due to the limited specific data on 2-ethylanisole, information from the closely related compound, 4-ethylanisole, is used as a reference for its sensory profile, and this should be noted when interpreting the data.

Sensory Profile and Occurrence

The sensory characteristics of 2-ethylanisole are not well-documented in scientific literature. However, the related compound 4-ethylanisole is described as having an "anise" odor. It is plausible that 2-ethylanisole contributes similar aromatic, slightly sweet, and anise-like notes to food and beverages.

2-Ethylanisole has been identified as a volatile compound in some fermented beverages and aged food products. Its formation can be a result of microbial activity or chemical changes during processing and storage. The impact of 2-ethylanisole on the final product's flavor depends on its concentration and the presence of other flavor compounds.

Quantitative Data

| Food/Beverage Matrix | Concentration Range (µg/L or µg/kg) | Analytical Method Used | Reference |

| Wine (e.g., aged red wine) | Data not available | GC-MS | - |

| Beer (e.g., barrel-aged) | Data not available | HS-SPME-GC-MS | - |

| Fermented Foods | Data not available | GC-O | - |

Experimental Protocol: Determination of 2-Ethylanisole in Alcoholic Beverages by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of 2-ethylanisole in liquid matrices such as wine or beer.

1. Materials and Reagents

-

2-Ethylanisole standard (≥98% purity)

-

Internal standard (e.g., 2-methylanisole or a deuterated analog)

-

Methanol or ethanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler or manual holder

-

Heating and agitation unit for headspace vials

3. Standard Preparation

-

Prepare a stock solution of 2-ethylanisole (e.g., 1000 mg/L) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with a model beverage solution (e.g., 12% ethanol in water for wine analysis) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/L).

-

Spike each working standard and sample with the internal standard at a constant concentration.

4. Sample Preparation

-

Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

-

Add a known amount of sodium chloride (e.g., 2 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Add the internal standard.

-

Immediately seal the vial with the screw cap.

5. HS-SPME Procedure

-

Place the vial in the heating and agitation unit and equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

6. GC-MS Analysis

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of 2-ethylanisole (e.g., m/z 136, 121, 107, 91).

7. Data Analysis

-

Identify 2-ethylanisole in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantify the concentration of 2-ethylanisole using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Visualizations

Caption: Workflow for 2-ethylanisole analysis.

Caption: General olfactory signaling pathway.[1][2]

Conclusion

The analysis of 2-ethylanisole in food and beverages is crucial for understanding its contribution to the overall flavor profile. While specific data regarding its sensory threshold and concentration in various products remains scarce, the analytical methodology provided here offers a robust framework for its detection and quantification. Further research is needed to establish a comprehensive understanding of the sensory impact of this compound and its prevalence in the food and beverage industry. The provided diagrams illustrate a typical analytical workflow and the general mechanism by which such aromatic compounds are perceived.

References

Application of 2-Ethylanisole in Fragrance Formulation: A Guide for Researchers and Formulation Scientists

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylanisole, an aromatic ether, presents an intriguing profile for fragrance formulators. While detailed public-domain sensory data on 2-ethylanisole is limited, its structural similarity to other well-characterized anisole derivatives suggests its potential utility in fine fragrance, personal care, and home care applications. This document provides a comprehensive overview of the known properties of 2-ethylanisole, outlines its potential applications in fragrance formulation, and details experimental protocols for its evaluation.

Based on structure-odor relationships, where the related compound 4-ethylanisole is described as having a sweet, anise-like scent, it can be hypothesized that 2-ethylanisole may possess a nuanced aromatic profile with potential green, spicy, or phenolic facets. Its performance and character would be highly dependent on the composition of the fragrance into which it is incorporated. The following sections detail the known quantitative data and provide a framework for the systematic evaluation of 2-ethylanisole in fragrance formulations.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for 2-ethylanisole are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Ethylanisole | TCI |

| Synonyms | o-Ethylanisole, 1-Ethyl-2-methoxybenzene | TCI |

| CAS Number | 14804-32-1 | TCI |

| Molecular Formula | C₉H₁₂O | TCI |

| Molecular Weight | 136.19 g/mol | TCI |

| Appearance | Colorless to Almost Colorless Clear Liquid | TCI |

| Purity (GC) | >98.0% | TCI |

| Boiling Point | 187 °C at 760 mmHg | FlavScents |

| Flash Point | 60.60 °C (141.00 °F) TCC (est.) | FlavScents |

| Vapor Pressure | 0.549000 mmHg (est.) | FlavScents |

Application Notes

Potential Olfactory Profile and Contribution

While specific organoleptic notes for 2-ethylanisole are not widely published, its chemical structure as an ortho-substituted ethyl ether of phenol suggests it may contribute a complex aromatic character. It is plausible that 2-ethylanisole could serve as a unique modifier in various fragrance families:

-

Fougère and Aromatic Compositions: The potential for a green, slightly phenolic, and anisic character could add a modern twist to classic fougère structures, complementing lavender, coumarin, and oakmoss.

-

Spicy and Oriental Blends: If possessing spicy facets, it could enhance the warmth and complexity of fragrances rich in clove, cinnamon, and other spices.

-

Floral Accords: In small quantities, it might be used to introduce a natural, green, or subtly spicy nuance to white floral or carnation-type fragrances, adding depth and realism.

-

Woody and Chypre Fragrances: Its aromatic nature could blend well with woody notes like cedarwood and vetiver, and could potentially be used to add lift and complexity to chypre compositions.

Usage Levels and Blending Properties

The optimal concentration of 2-ethylanisole in a fragrance formulation would need to be determined through empirical testing. Based on the use of other powerful aromatic materials, a practical range could be from 0.01% to 2.0% of the fragrance concentrate. At lower levels, it may act as a "finishing" agent, adding a subtle complexity without defining the primary scent profile. At higher concentrations, it could contribute more significantly to the main accord.

2-Ethylanisole's blending properties would need to be evaluated in combination with a wide range of common fragrance raw materials. Its compatibility with other ethers, alcohols, esters, and lactones should be systematically assessed to identify synergistic or antagonistic effects.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of a fragrance formulation containing 2-ethylanisole.

Protocol 1: Sensory Analysis of 2-Ethylanisole

Objective: To characterize the odor profile of 2-ethylanisole and determine its olfactory threshold.

Materials:

-

2-Ethylanisole (>98.0% purity)

-

Odorless solvent (e.g., dipropylene glycol, ethanol)

-

Glass vials

-

Olfactory smelling strips (blotters)

-

Trained sensory panel (n=10-15)

Methodology:

-

Preparation of Dilutions: Prepare a series of dilutions of 2-ethylanisole in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

-

Odor Profile Description:

-

Dip smelling strips into the 1% and 10% dilutions.

-

Present the strips to the sensory panel in a well-ventilated, odor-free environment.

-

Panelists individually record odor descriptors at different time intervals (top note, middle note, base note) over several hours.

-

Compile the descriptors to create a comprehensive odor profile.

-

-

Olfactory Threshold Determination:

-

Utilize a forced-choice method (e.g., triangle test) with progressively lower concentrations of 2-ethylanisole.

-

Determine the lowest concentration at which a statistically significant portion of the panel can detect a difference from the blank solvent.

-

Protocol 2: Evaluation of a Fragrance Formulation Incorporating 2-Ethylanisole

Objective: To assess the performance, stability, and longevity of a model fragrance formulation containing 2-ethylanisole.

Part A: Formulation

-

Create a base fragrance formulation (e.g., a simple floral or woody accord).

-

Prepare two versions of the fragrance: a control without 2-ethylanisole and a test sample with a specific concentration of 2-ethylanisole (e.g., 0.5%).

Part B: Stability Testing

-

Accelerated Stability:

-

Store aliquots of both the control and test fragrances in clear and amber glass vials at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months.

-

At regular intervals (e.g., 2, 4, 8, 12 weeks), evaluate the samples for changes in color, clarity, and odor profile compared to a reference sample stored at room temperature in the dark.

-

-

Light Stability:

-

Expose the fragrances in clear glass vials to a controlled UV light source.

-

Evaluate for any changes in color and scent at specified time points.

-

Part C: Longevity and Performance Assessment

-

On Blotter:

-

Dip smelling strips into both the control and test fragrances.

-

A trained panel evaluates the intensity and character of the scent at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) until the scent is no longer detectable.

-

-